![molecular formula C16H17N3O4 B566972 苄基2,4-二氧代-3,4,5,6,8,9-六氢-1H-嘧啶并[4,5-d]氮杂卓-7(2H)-羧酸酯 CAS No. 1207369-43-4](/img/structure/B566972.png)

苄基2,4-二氧代-3,4,5,6,8,9-六氢-1H-嘧啶并[4,5-d]氮杂卓-7(2H)-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

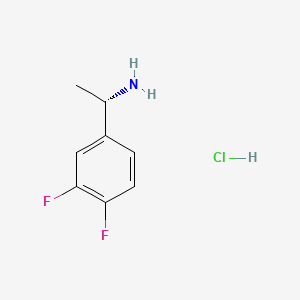

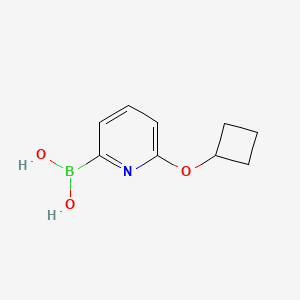

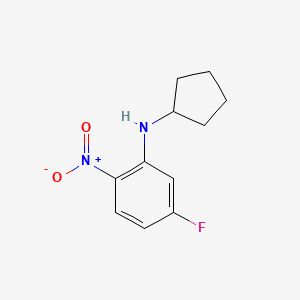

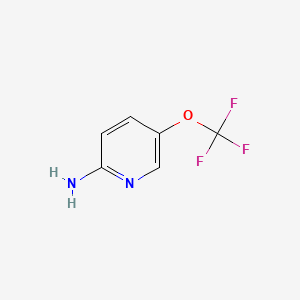

This compound is a complex organic molecule that likely contains a pyrimido[4,5-d]azepine core structure, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide detailed information about the compound’s molecular structure and stereochemistry.Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Generally, heterocyclic compounds like this one can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, additions, and redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water .科学研究应用

腐蚀抑制

该化合物已被用作腐蚀抑制剂,用于酸性环境中的碳钢 . 通过多种方法评估其防腐性能,例如动电位极化(PDP)、电化学阻抗谱(EIS)、扫描电子显微镜(SEM)和能量色散X射线谱(EDX) .

抗菌活性

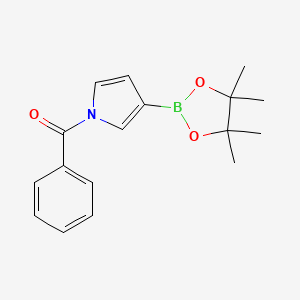

一些由该化合物合成的新的噻二唑、硫代酰胺、5-芳基偶氮噻唑和嘧啶并[4,5-d][1,2,4]三唑并[4,3-a]嘧啶表现出抗菌活性 .

杂环化合物的合成

该化合物可用作合成杂环化合物的试剂 . 这些杂环化合物已被广泛应用于药物化学。

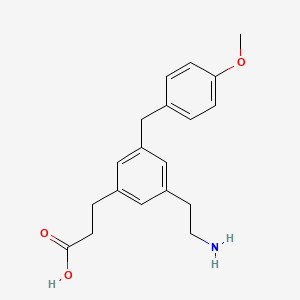

药物化学构建模块的合成

该化合物可用于合成与药物化学相关的构建模块 . 这些构建模块可用于发现新型受体激动剂和拮抗剂。

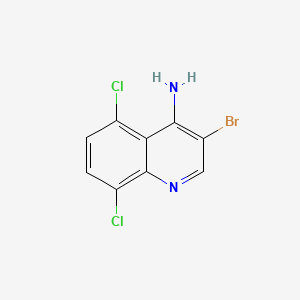

三唑并吡嗪的合成

该化合物可用于合成三唑并吡嗪 . 三唑并吡嗪因其重要的药理活性而受到越来越多的关注,例如抗肿瘤、抗疟疾、抗菌、抗炎和抗真菌活性。

噻二唑和硫代酰胺的合成

作用机制

安全和危害

未来方向

The future research directions for this compound would likely involve further studies to elucidate its biological activity, mechanism of action, and potential therapeutic applications. This could include in vitro and in vivo testing, as well as clinical trials if the compound shows promise as a drug candidate .

属性

IUPAC Name |

benzyl 2,4-dioxo-5,6,8,9-tetrahydro-1H-pyrimido[4,5-d]azepine-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O4/c20-14-12-6-8-19(9-7-13(12)17-15(21)18-14)16(22)23-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRLIPKSEFZOCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC2=C1C(=O)NC(=O)N2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50677827 |

Source

|

| Record name | Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207369-43-4 |

Source

|

| Record name | Benzyl 2,4-dioxo-1,2,3,4,5,6,8,9-octahydro-7H-pyrimido[4,5-d]azepine-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50677827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B566890.png)

![5-Methoxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B566898.png)

![3'-Fluoro-4'-methyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B566907.png)